molecular formula C27H19N3O4S2 B2970295 4-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)-N-(thiazol-2-yl)benzenesulfonamide CAS No. 326004-45-9

4-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)-N-(thiazol-2-yl)benzenesulfonamide

Cat. No. B2970295
CAS RN: 326004-45-9
M. Wt: 513.59
InChI Key: FEVNHVSEAYFPJW-UHFFFAOYSA-N
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Description

4-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)-N-(thiazol-2-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C27H19N3O4S2 and its molecular weight is 513.59. The purity is usually 95%.
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Scientific Research Applications

Tautomerism Studies

  • Tautomerism in Sulfonamide Derivatives : Research by Beuchet et al. (1999) focused on the tautomerism in 2,4-dichlorobenzenesulfonamide derivatives, providing insights into the structural parameters and intramolecular hydrogen bonding of these compounds. This is relevant for understanding the behavior of similar sulfonamide compounds in different environments (Beuchet et al., 1999).

Photodynamic Therapy Applications

  • Zinc Phthalocyanine Derivatives for Photodynamic Therapy : Pişkin et al. (2020) synthesized and characterized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups. These compounds showed potential as Type II photosensitizers for cancer treatment in photodynamic therapy due to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).

Inhibitory Activity and Anticancer Research

  • Sulfonamides with Carbonic Anhydrase Inhibitory Activity : A study by Gawad et al. (2016) on 4-(thiazol-2-ylamino)-benzenesulfonamides showed their inhibitory activity against carbonic anhydrase isoforms and cytotoxic effects against breast cancer cell lines. These findings are significant for the development of anti-tumor drugs (Gawad et al., 2016).

DNA Binding and Anticancer Activity

  • Copper(II)-Sulfonamide Complexes : Research by González-Álvarez et al. (2013) highlighted the DNA binding and cleavage abilities of mixed-ligand copper(II)-sulfonamide complexes. These complexes showed promising antiproliferative activity against cancer cells, contributing to the understanding of metal-based anticancer therapies (González-Álvarez et al., 2013).

Cytotoxicity and Carbonic Anhydrase Inhibition

  • Cytotoxicity and Enzyme Inhibition Studies : Gul et al. (2016) synthesized benzenesulfonamides with potential as carbonic anhydrase inhibitors, demonstrating cytotoxic activities crucial for anti-tumor studies (Gul et al., 2016).

properties

IUPAC Name

4-(16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N-(1,3-thiazol-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H19N3O4S2/c31-25-23-21-17-5-1-2-6-18(17)22(20-8-4-3-7-19(20)21)24(23)26(32)30(25)15-9-11-16(12-10-15)36(33,34)29-27-28-13-14-35-27/h1-14,21-24H,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEVNHVSEAYFPJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C3C4C(C(C2=C1)C5=CC=CC=C35)C(=O)N(C4=O)C6=CC=C(C=C6)S(=O)(=O)NC7=NC=CS7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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